molecular formula C22H24N10O5 B11122266 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11122266
M. Wt: 508.5 g/mol
InChI Key: IBVBGTURZGBWRZ-OEAKJJBVSA-N
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Description

4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and nitrobenzylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the triazine intermediate with 4-methylpiperazine.

    Addition of Nitrobenzylidene Groups: This step involves the condensation of the intermediate with 2-methoxy-5-nitrobenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the methoxy group can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in cellular processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Signaling Pathways: Affecting key signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine: Lacks the N-(4-nitrophenyl) group.

    4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine: Contains a methyl group instead of a nitro group on the phenyl ring.

Uniqueness

The uniqueness of 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which may confer unique biological and chemical properties

Properties

Molecular Formula

C22H24N10O5

Molecular Weight

508.5 g/mol

IUPAC Name

2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-6-(4-methylpiperazin-1-yl)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24N10O5/c1-29-9-11-30(12-10-29)22-26-20(24-16-3-5-17(6-4-16)31(33)34)25-21(27-22)28-23-14-15-13-18(32(35)36)7-8-19(15)37-2/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

IBVBGTURZGBWRZ-OEAKJJBVSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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